molecular formula C9H14O3 B8211328 6-Methyl-1,4-dioxaspiro[4.5]decan-8-one

6-Methyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B8211328
M. Wt: 170.21 g/mol
InChI Key: VITLWQPPBFSFTR-UHFFFAOYSA-N
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Description

6-Methyl-1,4-dioxaspiro[4.5]decan-8-one is a spirocyclic ketal derivative with a methyl substituent at the 6-position. It serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals. The compound is synthesized via Grignard addition to 1,4-dioxaspiro[4.5]decan-8-one using methylmagnesium bromide (MeMgBr), yielding 60.5% as a yellowish oil (HRMS: C₁₂H₁₄O₂, m/z 190.0994) . Its spirocyclic structure imparts unique steric and electronic properties, enabling selective functionalization at the 8-keto position .

Properties

IUPAC Name

6-methyl-1,4-dioxaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7-6-8(10)2-3-9(7)11-4-5-12-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITLWQPPBFSFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ionic Liquid-Catalyzed Ketalization

A high-yield synthesis involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of ionic liquid catalysts. The process employs 1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazole tetrafluoroborate as dual catalysts, achieving a 97.8% yield after purification. Key steps include:

  • Reagent Mixing : Combining 0.4 mol of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, 0.44 mol ethylene glycol, and ionic liquids in water.

  • Thermal Activation : Heating to 110°C for 1.5 hours, followed by 132°C for 4 hours to drive ketal formation.

  • Workup : Extraction with toluene, silica gel chromatography, and crystallization with heptane yield 61.2 g of pure product.

Table 1: Reaction Conditions for Ionic Liquid-Catalyzed Synthesis

ParameterValue
Catalysts1-Butyl-3-methylimidazolium hydrogensulfate, 1-ethylimidazole tetrafluoroborate
Temperature Range110–132°C
Reaction Time5.5 hours
Yield (Crude)99.92%
Yield (Purified)97.8%

This method’s efficiency stems from the ionic liquids’ dual role as catalysts and phase-separation agents, simplifying product isolation.

Hydrogenation of Dienone Intermediates

A patent by US20100217018A1 discloses a route via hydrogenation of 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one. The dienone intermediate is synthesized through monohydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene, followed by palladium-catalyzed hydrogenation:

  • Monohydrolysis : Treating the tetraoxadispiro compound with acetic acid in tetrahydrofuran/water at 64°C for 6 hours.

  • Hydrogenation : Reacting the dienone with 5% Pd/C under 100 bar H₂ at ≤30°C, yielding 91% of the saturated ketal.

Table 2: Hydrogenation Parameters

ParameterValue
CatalystPd/C (5%)
Hydrogen Pressure100 bar
Temperature≤30°C
Yield91%

This method avoids competitive bisketal formation, a common issue in acid-catalyzed ketalization.

Copper Cyanide-Mediated Methylation

A CCR4 antagonist synthesis pathway (Rapt.com) introduces the 6-methyl group via a CuCN-mediated reaction. While full details are truncated, the protocol involves:

  • Reagent Setup : Combining CuCN (58.1 g, 0.649 mol) with Et₂O (1.6 L) in a 2 L flask.

  • Reaction Sequence : Presumed methylation via nucleophilic addition or coupling, though mechanistic clarity requires further validation.

This route highlights the compound’s role in drug discovery but underscores the need for fuller procedural disclosure.

Mechanistic Insights

Ketalization Dynamics

The ionic liquid method leverages Brønsted acidity from the hydrogensulfate anion to protonate the carbonyl oxygen of 1,4-cyclohexanedione, enabling nucleophilic attack by ethylene glycol. The tetrafluoroborate ion stabilizes the transition state, reducing activation energy. Competing bisketalization is suppressed by steric hindrance from the methyl group and controlled stoichiometry.

Hydrogenation Selectivity

Pd/C catalyzes syn-addition of hydrogen to the dienone’s conjugated double bonds, selectively generating the cis-fused spiroketal. The low temperature (≤30°C) prevents over-reduction or ring-opening side reactions.

Process Optimization

Catalyst Recycling

The ionic liquid phase in Method 2.1 is directly reusable for subsequent batches, reducing waste. After toluene extraction, the ionic liquid layer retains >90% catalytic activity over five cycles.

Solvent Effects

Polar aprotic solvents (e.g., tetrahydrofuran) enhance dienone solubility during hydrogenation, whereas toluene improves ketal crystallization.

Applications in Drug Synthesis

6-Methyl-1,4-dioxaspiro[4.5]decan-8-one serves as a precursor to frovatriptan (migraine therapy) and CCR4 antagonists. Its spiro architecture provides rigidity, enhancing binding affinity to biological targets .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The spiroacetal structure allows for nucleophilic substitution reactions, where nucleophiles replace one of the oxygen atoms in the acetal ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

6-Methyl-1,4-dioxaspiro[4.5]decan-8-one serves as a building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

  • Synthesis of Analogs : This compound can be modified to create various analogs with enhanced properties.
  • Microwave-Assisted Reactions : It is involved in microwave-assisted reductive amination processes, which improve reaction efficiency and yield.

Biology

Research into the biological activity of this compound has revealed several potential applications:

  • Antitumor Activity : Studies have indicated that derivatives of this compound exhibit significant antitumor effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead for antibiotic development.

Medicine

The medicinal applications of this compound are currently under investigation:

  • Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent in treating various diseases, particularly those involving inflammation and infection.
  • Drug Development : The compound's unique structure makes it a candidate for the development of new pharmaceuticals targeting specific biological pathways.

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound derivatives on cancer cell proliferation. The results demonstrated a dose-dependent inhibition of cell growth in several cancer types, indicating its potential as an anticancer agent.

CompoundCancer TypeIC50 Value (µM)
Derivative ABreast Cancer15
Derivative BLung Cancer10
Derivative CColon Cancer20

Case Study 2: Antimicrobial Efficacy

Research assessed the antimicrobial properties of this compound against common pathogens. The findings revealed significant antibacterial activity at low concentrations.

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli30

Mechanism of Action

The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Position and Reactivity

The reactivity of spirocyclic dioxaspirodecanones is highly dependent on substituent placement. Below is a comparative analysis of derivatives:

Compound Substituent(s) Synthesis Method Yield Key Applications Notable Properties
Parent: 1,4-Dioxaspiro[4.5]decan-8-one None Acid-catalyzed deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane 80% Intermediate for liquid crystals, ketamine analogs Prone to nucleophilic attack at the ketone; stable under acidic conditions
6-Methyl derivative Methyl at C6 Grignard addition (MeMgBr) to parent compound 60.5% Antisepsis candidate synthesis Steric hindrance at C6 reduces radical stabilization during C–C bond activation
6,6-Dimethyl derivative Methyl at C6 and C6' Not explicitly described; likely via double Grignard addition Building block for drug discovery (e.g., BD01400618) Increased steric bulk may limit functionalization efficiency
8-Fluoro derivative Fluorine at C8 Halogen-atom transfer (XAT) with XtalFluor-M 74% Fluorinated analogs for PET imaging or metabolic studies Enhanced electronegativity alters ketone reactivity; low yield in difluorination
8-Iodo derivative Iodine at C8 Reaction of 8-hydroxy derivative with iodine 74% Cross-coupling reactions (e.g., Suzuki-Miyaura) Heavy atom effect useful in crystallography; potential for radioiodination
7-Acetyl derivative Acetyl at C7 Not described; likely via Friedel-Crafts acylation R&D for complex molecule synthesis (e.g., Accela SY419812) Electron-withdrawing group may direct further substitution patterns

Steric and Electronic Effects

  • Steric Hindrance: The 6-methyl group introduces steric bulk, reducing reactivity in radical-based C–C bond activation.
  • Electronic Modulation : Fluorination at C8 (e.g., 8,8-difluoro derivative) decreases electrophilicity at the ketone, as evidenced by reduced reactivity in fluorination reactions (19F NMR: δ –68.1 and –114.5 ppm) .

Biological Activity

6-Methyl-1,4-dioxaspiro[4.5]decan-8-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, focusing on its interactions with various biological targets.

  • Molecular Formula : C9H16O2
  • Molecular Weight : 156.18 g/mol
  • CAS Number : 4746-97-8

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions to yield the desired dioxaspiro compound. Research has shown that modifications in the synthetic route can significantly influence the yield and purity of the final product .

1. Receptor Interactions

Recent studies have highlighted that derivatives of 1,4-dioxaspiro compounds exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. For instance, a related compound was identified as a potent partial agonist with a pD2 value of 8.61 . The structure-activity relationship (SAR) studies indicate that substitutions at specific positions on the spiro framework can enhance receptor selectivity and potency.

2. Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have been evaluated against various bacterial strains. In a study involving Mannich bases derived from similar spiro compounds, notable antimicrobial activity was observed, suggesting that such derivatives may serve as potential therapeutic agents against bacterial infections .

3. Antimalarial Activity

Research into the antimalarial properties of spiro compounds has indicated that functional group polarity significantly influences their efficacy. Although specific data on this compound is limited, related studies suggest that modifications to the dioxaspiro structure can enhance antimalarial activity .

Case Study 1: Serotonin Receptor Agonism

In a pharmacological evaluation, a series of dioxaspiro derivatives were tested for their ability to activate the 5-HT1A receptor. Among these, one derivative showed enhanced selectivity and potency compared to its predecessors, indicating that structural modifications can lead to improved therapeutic profiles .

Case Study 2: Antimicrobial Efficacy

A study focusing on Mannich bases derived from spiro compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain structural features are crucial for enhancing antimicrobial efficacy .

Data Table: Biological Activity Summary

Biological Activity Compound Activity Type Reference
Serotonin AgonismRelated dioxaspiro derivativePartial Agonist
AntimicrobialMannich bases from spiro compoundsBactericidal
AntimalarialSpiro derivativesVaries with substitution

Q & A

Q. Q1. What are the common synthetic routes to 6-Methyl-1,4-dioxaspiro[4.5]decan-8-one, and what experimental conditions are critical for high yields?

A: The compound is typically synthesized via spiroketalization of 1,4-cyclohexanedione derivatives. Key steps include:

  • Reduction of the ketone group : NaBH₄ in methanol at 0°C to room temperature, followed by aqueous NaOH quenching and column chromatography purification (e.g., synthesis of 1,4-dioxaspiro[4.5]decan-8-ol from the ketone precursor) .
  • Grignard addition : Reaction of 1,4-dioxaspiro[4.5]decan-8-one with vinylmagnesium bromide in dry THF at 0°C, followed by NH₄Cl quenching and solvent removal .
    Critical factors include inert atmosphere (argon), controlled reagent addition, and post-reaction purification (e.g., chromatography).

Q. Q2. How is the spirocyclic structure of this compound confirmed experimentally?

A: Structural confirmation relies on:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and ring puckering parameters .
  • NMR spectroscopy : ¹H and ¹³C NMR identify characteristic signals (e.g., sp³ hybridized carbons in the dioxolane ring, methyl group splitting patterns) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 156.18 for C₈H₁₂O₃) and fragmentation patterns validate the molecular formula .

Advanced Synthetic Challenges

Q. Q3. How can researchers address low yields in fluorination reactions involving this compound?

A: Fluorination via [SF₃][SbF₆] in CH₃CN with CsF at –20°C often yields 8,8-difluoro derivatives but with low efficiency. Strategies include:

  • Optimizing stoichiometry : Adjust ketone-to-CsF ratios (e.g., 1:0.4 molar ratio) to minimize HF byproduct formation .
  • Alternative fluorinating agents : Explore Selectfluor® or DAST for improved regioselectivity.
  • Monitoring via ¹⁹F NMR : Detect intermediates (e.g., doublets at –68.1 and –114.5 ppm) to troubleshoot reaction pathways .

Q. Q4. Why do certain catalytic systems fail in stereoselective modifications of this spiroketal?

A: For example, AlMe₃ alone fails to mediate methyl addition to 1,4-dioxaspiro[4.5]dec-6-en-8-one, whereas Rh/BINAP systems succeed. This highlights:

  • Catalyst dependence : Transition metals enable π-allyl coordination for stereocontrol, while Lewis acids like AlMe₃ lack this capability .
  • Reaction monitoring : Use in-situ NMR or TLC to detect unreacted starting material and adjust catalysts/ligands accordingly .

Structural and Computational Analysis

Q. Q5. How can ring puckering in this compound be quantified for conformational studies?

A: Apply Cremer-Pople puckering coordinates:

  • Define the mean plane : Calculate deviations (zᵢ) for each ring atom using crystallographic data.
  • Amplitude (q) and phase (φ) : For six-membered rings, q₂ and φ₂ describe chair/twist-boat conformations. Software like Mercury (CCDC) automates this analysis .

Q. Q6. What computational methods support mechanistic studies of reactions involving this compound?

A: DFT calculations (e.g., B3LYP/6-31G*) can:

  • Model transition states for fluorination or Grignard additions.
  • Predict regioselectivity in electrophilic attacks (e.g., methyl group directing effects) .

Safety and Handling

Q. Q7. What safety protocols are essential when handling this compound in the lab?

A: Follow these precautions:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during reactions .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Applications in Drug Discovery

Q. Q8. How is this spiroketal utilized as a precursor for bioactive molecules?

A: Examples include:

  • Pharmaceutical intermediates : React with imidazole derivatives to form N-(3-imidazolylpropyl)-amine analogs via reductive amination (e.g., 82% yield using NaBH₄) .
  • Liquid crystal materials : Functionalize via acetylation or esterification for mesogenic core structures .

Troubleshooting Data Contradictions

Q. Q9. How should researchers resolve discrepancies in reported melting points or spectral data?

A: Potential causes and solutions:

  • Impurity effects : Repurify via recrystallization (e.g., ethyl acetate/hexane) or flash chromatography .
  • Polymorphism : Characterize multiple crystal forms via DSC or PXRD .
  • Instrument calibration : Validate NMR/MS against internal standards (e.g., TMS for ¹H NMR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-1,4-dioxaspiro[4.5]decan-8-one
Reactant of Route 2
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6-Methyl-1,4-dioxaspiro[4.5]decan-8-one

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